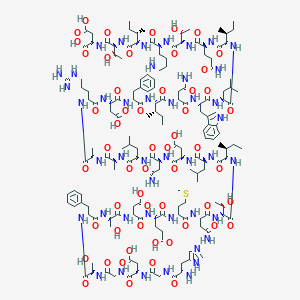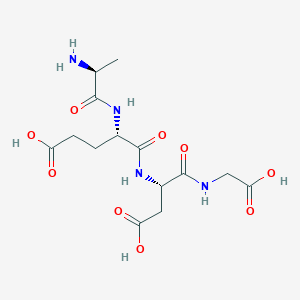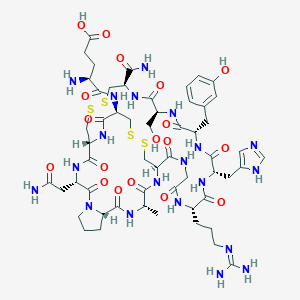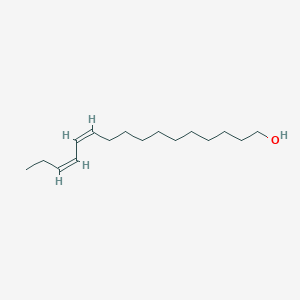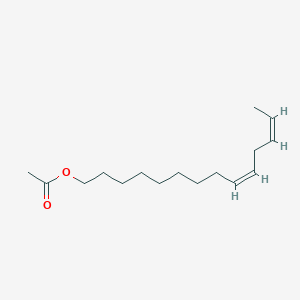
(9E,12Z)-9,12-Tetradecadien-1-ol acetate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tetradecadienyl acetate analogues, including (9E,12Z)-9,12-Tetradecadien-1-ol acetate, has been achieved through highly stereoselective methods. Li Xi’an et al. (2004) describe a systematic synthesis of ten kinds of tetradecadienyl acetate and its analogues, achieving high isomeride purity, demonstrating the versatility of synthetic approaches for creating specific isomers of this compound (Li Xi’an, Zheng Ke-li, & Wang Gui-jie, 2004).
Molecular Structure Analysis
The molecular structure of (9E,12Z)-9,12-Tetradecadien-1-ol acetate plays a crucial role in its chemical behavior and interaction with biological systems. The stereochemistry of the molecule influences its activity as a pheromone and its synthesis reflects this importance. Studies on similar molecules underscore the significance of structural analysis in understanding the function of such compounds in biological contexts.
Chemical Reactions and Properties
Chemical reactions involving (9E,12Z)-9,12-Tetradecadien-1-ol acetate highlight its reactivity and potential as a precursor to other valuable compounds. S. Voerman (1979) details the conversion of 9-tetradecen-1-ol acetates to sex attractants for clearwing moths, illustrating the chemical versatility of tetradecadienyl acetates in synthesizing pheromone analogues (S. Voerman, 1979).
Applications De Recherche Scientifique
Pheromone in Moth Species
Sex Attractant for Moths : This compound has been identified as a significant component in the sex pheromone systems of various moth species, including the almond moth, Cadra cautella, and the raisin moth, Cadra figulilella (Brady, 1973), (Brady & Daley, 1972). It acts as a sex stimulant and attractant, playing a crucial role in mating behaviors.
Synthesis Studies : Research has been conducted on synthesizing this compound for practical applications. For instance, a study outlined a new synthesis approach for this pheromone component of the Indian meal moth, Plodia interpunctella (Andreica et al., 2020).
Pheromone Disruption Studies : Some studies have explored how variations of this compound can disrupt pheromone communication in certain moth species, such as the cabbage looper and beet armyworm, suggesting potential applications in pest control (Mitchell, 1976).
Applications Beyond Moth Species
Pheromone System Complexity : The role of this compound in the natural sex pheromone systems of moths indicates a more complex pheromone system, involving multiple components that act synergistically (Bestmann et al., 1993).
Quantitative Analysis in Pheromone Glands : Studies have also examined the concentrations of this pheromone in the sex pheromone glands of moths at different times, providing insights into its role and functioning within the insect's reproductive cycle (Coffelt et al., 1978).
Safety And Hazards
(9E,12Z)-9,12-Tetradecadien-1-ol acetate is generally considered safe when handled properly. However, as with any chemical, precautions should be taken during synthesis, storage, and use. Refer to safety data sheets (SDS) for specific guidelines.
Orientations Futures
Future research could focus on:
- Biological Activity : Investigating potential bioactivity, especially in insect pheromone systems.
- Synthetic Modifications : Developing derivatives with improved properties.
- Ecological Significance : Understanding its ecological role and interactions.
Propriétés
IUPAC Name |
[(9E,12Z)-tetradeca-9,12-dienyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h3-4,6-7H,5,8-15H2,1-2H3/b4-3-,7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGJZGSVLNSDPG-WWVFNRLHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC=CCCCCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C/C=C/CCCCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6035285 | |
| Record name | (E,Z)-Tetradeca-9,12-dienyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6035285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9E,12Z)-9,12-Tetradecadien-1-ol acetate | |
CAS RN |
31654-77-0, 30507-70-1 | |
| Record name | 9,12-Tetradecadien-1-ol, 1-acetate, (9E,12Z)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31654-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,12-Tetradecadien-1-ol, 1-acetate, (9Z,12E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030507701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-9-trans-12-Tetradecadien-1-ol acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031654770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,12-Tetradecadien-1-ol, 1-acetate, (9E,12Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (E,Z)-Tetradeca-9,12-dienyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6035285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z,E)-tetradeca-9,12-dienyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.124 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Acetoxy-9,12-tetradecadien-1-ol, (9E,12Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Q008ABC8A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




